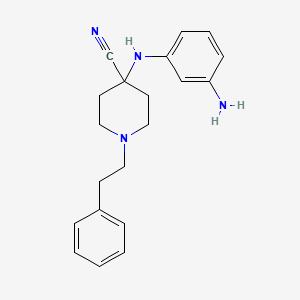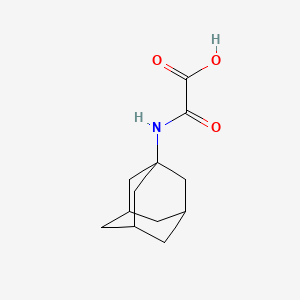
Adamantyloxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantyloxamic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have been widely studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a precursor in the synthesis of various functional compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adamantyloxamic acid typically involves the reaction of adamantane derivatives with oxalic acid monoesters. One common method includes the coupling of amines with oxalic acid monoesters to form oxamic acids . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination of adamantane, followed by coupling with oxalic acid derivatives under controlled conditions to produce the desired oxamic acid.
Analyse Chemischer Reaktionen
Types of Reactions: Adamantyloxamic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidative Decarboxylation: This reaction can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means.
Major Products: The major products formed from these reactions include urethanes, ureas, and thioureas, which have significant applications in materials science and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of adamantyloxamic acid involves its interaction with specific molecular targets and pathways. For instance, the oxidative decarboxylation of oxamic acids generates carbamoyl radicals, which can further react with unsaturated systems to form amides . These reactions can influence various biological processes and pathways, making the compound valuable in medicinal chemistry and drug development.
Vergleich Mit ähnlichen Verbindungen
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Uniqueness: Adamantyloxamic acid stands out due to its potential as a precursor for the synthesis of various functional compounds. Its ability to undergo oxidative decarboxylation and form carbamoyl radicals makes it unique compared to other adamantane derivatives .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-(1-adamantylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C12H17NO3/c14-10(11(15)16)13-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
RNFGKUDJEFWDAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide](/img/structure/B15087361.png)
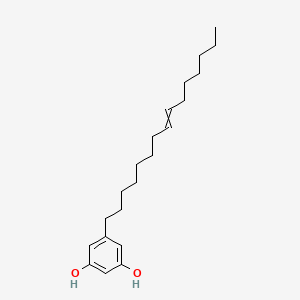
![2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087367.png)
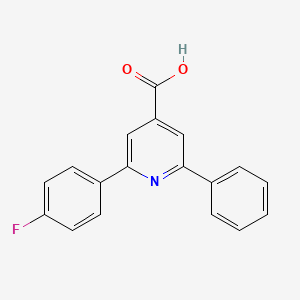
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15087386.png)
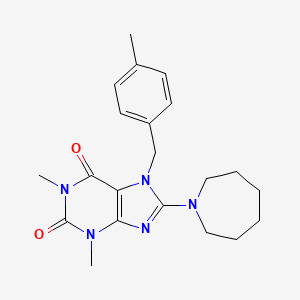
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15087400.png)
![3-(2-Cyclopropylacetamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15087402.png)
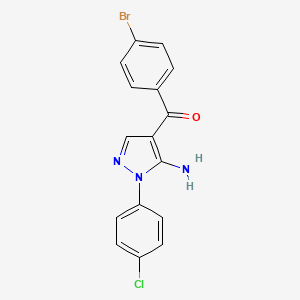
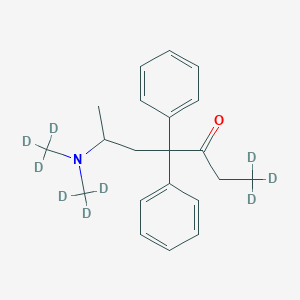
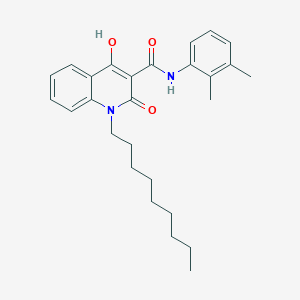
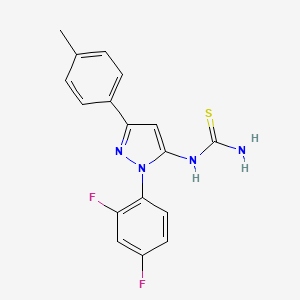
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)
